2-{4-amino-6-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-1,3,5-triazin-2-yl}phenol
Description
2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an indole moiety and an amino group
Properties
Molecular Formula |
C20H17N5O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-amino-6-[(E)-2-(1-methylindol-3-yl)ethenyl]-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C20H17N5O/c1-25-12-13(14-6-2-4-8-16(14)25)10-11-18-22-19(24-20(21)23-18)15-7-3-5-9-17(15)26/h2-12,26H,1H3,(H2,21,22,23,24)/b11-10+ |
InChI Key |
ZBCZFMYNLXIMNO-ZHACJKMWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC(=NC(=N3)N)C4=CC=CC=C4O |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC(=NC(=N3)N)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The indole derivative is then coupled with a triazine precursor under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole moiety can interact with various biological receptors, influencing cellular pathways and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-(4-Amino-2-methyl-1H-indol-3-yl)phenol: A related compound with similar functional groups.
Uniqueness
2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
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